molecular formula C16H13N5O5 B6181039 1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2580185-41-5

1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid

カタログ番号 B6181039
CAS番号: 2580185-41-5
分子量: 355.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as isoindolines . Isoindolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . The structure of these compounds is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .


Chemical Reactions Analysis

These compounds allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . They are also amenable for linker attachment via reductive amination .

作用機序

The mechanism of action of similar compounds involves targeted protein degradation technology (PROTAC) . PROTAC small molecules recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Safety and Hazards

The safety and hazards associated with similar compounds include warnings for hazards such as H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling.

将来の方向性

Future directions for research into these compounds could involve the development of small-molecule inhibitors . This could involve the use of targeted protein degradation technology (PROTAC) to degrade the target protein through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,6-dioxopiperidin-3-ylamine with 2-(chloromethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, followed by the reaction of the resulting intermediate with sodium azide and copper (I) iodide to form the desired product.", "Starting Materials": [ "2,6-dioxopiperidin-3-ylamine", "2-(chloromethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid", "sodium azide", "copper (I) iodide" ], "Reaction": [ "Step 1: Reaction of 2,6-dioxopiperidin-3-ylamine with 2-(chloromethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in the presence of a base such as triethylamine to form an intermediate.", "Step 2: Reaction of the intermediate with sodium azide and copper (I) iodide in DMF (dimethylformamide) to form the desired product, 1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid." ] }

CAS番号

2580185-41-5

分子式

C16H13N5O5

分子量

355.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。